molecular formula C23H16N2O4S B12144862 (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12144862
M. Wt: 416.5 g/mol
InChI Key: OPOXNNUEBKUEOD-UHFFFAOYSA-N
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Description

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their condensation with a pyrrolidine-2,3-dione derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound.

Scientific Research Applications

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the benzofuran, thiazole, and pyrrolidine-2,3-dione moieties allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H16N2O4S/c1-13-6-8-14(9-7-13)19-18(21(27)22(28)25(19)23-24-10-11-30-23)20(26)17-12-15-4-2-3-5-16(15)29-17/h2-12,19,27H,1H3

InChI Key

OPOXNNUEBKUEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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